6-amino-N-hydroxyhexanamide 6-amino-N-hydroxyhexanamide
Brand Name: Vulcanchem
CAS No.: 2214-89-3
VCID: VC7959635
InChI: InChI=1S/C6H14N2O2/c7-5-3-1-2-4-6(9)8-10/h10H,1-5,7H2,(H,8,9)
SMILES: C(CCC(=O)NO)CCN
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol

6-amino-N-hydroxyhexanamide

CAS No.: 2214-89-3

Cat. No.: VC7959635

Molecular Formula: C6H14N2O2

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

6-amino-N-hydroxyhexanamide - 2214-89-3

Specification

CAS No. 2214-89-3
Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
IUPAC Name 6-amino-N-hydroxyhexanamide
Standard InChI InChI=1S/C6H14N2O2/c7-5-3-1-2-4-6(9)8-10/h10H,1-5,7H2,(H,8,9)
Standard InChI Key HAQVDFULTKFINY-UHFFFAOYSA-N
SMILES C(CCC(=O)NO)CCN
Canonical SMILES C(CCC(=O)NO)CCN

Introduction

Structural and Molecular Characteristics

6-Amino-N-hydroxyhexanamide belongs to the hydroxamic acid family, distinguished by the presence of a hydroxamic acid group (-CONHOH) at the terminal position of a hexanamide backbone. The IUPAC name derives from its six-carbon chain (hexanamide), an amino group at the sixth carbon, and a hydroxylated amide functionality. Key structural features include:

  • Molecular formula: C₆H₁₃N₂O₂

  • Functional groups: Primary amino (-NH₂) at C6 and hydroxamic acid (-CONHOH) at C1 .

  • Spatial configuration: The extended aliphatic chain facilitates flexibility, enabling optimal coordination with metal ions.

The compound’s structure was confirmed via Fourier-transform infrared spectroscopy (FT-IR), which identified vibrational peaks at 1512 cm⁻¹ (C=O stretching of hydroxamic acid) and 3415 cm⁻¹ (N-H stretching) . X-ray photoelectron spectroscopy (XPS) further validated the electronic interactions between the hydroxamic acid group and adsorbed metal ions, showing binding energy shifts of 1.2–1.5 eV for Cr 2p and Pb 4f orbitals upon complexation .

Synthesis and Modification Protocols

Laboratory-Scale Synthesis

The synthesis of 6-amino-N-hydroxyhexanamide typically involves a two-step reaction sequence:

  • Amination of 6-bromohexanamide: Reacting 6-bromohexanamide with aqueous ammonia under reflux conditions yields 6-aminohexanamide.

  • Hydroxylation of the amide group: Treatment with hydroxylamine hydrochloride in an acidic medium introduces the hydroxamic acid functionality .

Key parameters for optimizing yield (reported up to 78% ) include maintaining a pH of 4–5 during hydroxylation and using ethanol as a solvent to prevent side reactions.

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors to enhance reaction control and purity. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving a final purity of >95% as verified by high-performance liquid chromatography (HPLC) .

Physicochemical Properties

Adsorption Characteristics

When grafted onto a macroporous styrenic resin (D851), 6-amino-N-hydroxyhexanamide demonstrates exceptional adsorption performance:

Metal IonMaximum Capacity (mg/g)Equilibrium Time (min)Optimal pH
Cr(III)91.501205.0
Pb(II)611.92906.0

Data derived from batch experiments at 25°C . The resin’s specific surface area increases from 8.2 m²/g (pristine D851) to 14.06 m²/g after modification, enhancing metal ion accessibility .

Stability and Regeneration

The compound exhibits stability across pH 3–7, with negligible degradation over 10 adsorption-desorption cycles. Desorption efficiency exceeds 92% using 0.5 M HNO₃, enabling resin reuse .

Mechanism of Heavy Metal Adsorption

The adsorption mechanism involves three primary interactions:

  • Chelation: The hydroxamic acid group forms five-membered rings with metal ions via O and N donor atoms.

  • Electrostatic attraction: Protonated amino groups (-NH₃⁺) attract anionic metal complexes at low pH.

  • Ion exchange: Residual carboxyl groups (-COOH) on the resin matrix participate in cation exchange .

XPS analysis of Pb-loaded resin revealed binding energy shifts consistent with Pb-O and Pb-N coordination, confirming chelate formation . For Cr(III), the dominant interaction involves the hydroxamic acid group, as evidenced by FT-IR peak shifts from 1593 cm⁻¹ (free C=O) to 1608 cm⁻¹ (metal-bound C=O) .

Applications in Environmental Remediation

Wastewater Treatment

Fixed-bed column studies demonstrate that 6-amino-N-hydroxyhexanamide-modified resins achieve breakthrough capacities of 1.24 mmol/L for Pb(II) at a flow rate of 5 mL/min, outperforming conventional ion-exchange resins by 40–60% .

Comparative Advantages Over Competing Adsorbents

AdsorbentPb(II) Capacity (mg/g)Regeneration CyclesCost (USD/kg)
Activated Carbon150–3003–520–50
Ion-Exchange Resins400–5008–10100–200
D851-6-AHHA Resin611.9210+150–300

The resin’s high capacity and reusability justify its premium cost for treating industrial effluents with heavy metal concentrations exceeding 100 ppm .

Challenges and Future Directions

Current Limitations

  • pH sensitivity: Adsorption efficiency declines sharply at pH <3 due to protonation of hydroxamic acid groups.

  • Competitive ions: Coexisting Ca²⁺ and Mg²⁺ reduce Pb(II) uptake by 15–20% in hard water .

Research Opportunities

  • Functional group optimization: Introducing thiol (-SH) or phosphonic acid (-PO₃H₂) groups could enhance selectivity for arsenic and mercury.

  • Hybrid materials: Embedding the resin in graphene oxide matrices may improve mechanical stability and adsorption kinetics.

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